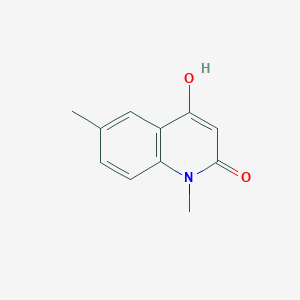

4-Hydroxy-1,6-dimethylquinolin-2(1H)-one

Description

Contextualization of 4-Hydroxy-1,6-dimethylquinolin-2(1H)-one in Contemporary Heterocyclic Chemistry

Heterocyclic chemistry is fundamental to the development of new materials and therapeutic agents. The quinoline (B57606) ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent structural motif in many biologically active compounds. nih.gov The introduction of hydroxyl and carbonyl groups to form the 4-hydroxyquinolin-2(1H)-one core imparts specific electronic and steric characteristics that are pivotal to its chemical reactivity and interactions with biological systems. The further methylation at the N1 and C6 positions, as seen in this compound, fine-tunes these properties, offering a specific molecular architecture for investigation. While extensive research exists for the broader quinolinone class, specific studies focusing solely on the 1,6-dimethylated variant are limited, making it an intriguing subject for contemporary research.

Academic Significance of the 4-Hydroxyquinolin-2(1H)-one Scaffold in Chemical Research

The 4-hydroxyquinolin-2(1H)-one scaffold is of significant academic interest due to its tautomeric nature and multiple reactive sites, which allow for a variety of chemical modifications. researchgate.net This versatility has been exploited to synthesize a wide array of derivatives with diverse pharmacological activities. researchgate.net Research has demonstrated that modifications to this scaffold can lead to compounds with potential applications in various fields. nih.govresearchgate.net The core structure serves as a privileged scaffold in medicinal chemistry, meaning it is a framework that can be optimized to interact with a range of biological targets. researchgate.net

Research Trajectories and Objectives for this compound Studies

Given the limited specific research on this compound, future research trajectories can be inferred from studies on closely related analogues. Key objectives for future studies on this compound would likely include:

Development of a specific and efficient synthesis protocol. While general methods for quinolinone synthesis exist, optimizing a route for the 1,6-dimethylated variant would be a crucial first step. researchgate.netmdpi.com

Thorough characterization of its physicochemical properties. This would involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties like solubility and lipophilicity. nih.gov

Investigation of its biological activity. Screening for various biological activities, such as those observed in other 6-methyl substituted quinolinones, would be a primary objective. mdpi.com

Comparative studies with other quinolinone derivatives. Understanding how the specific substitution pattern of this compound influences its properties compared to other analogues would provide valuable structure-activity relationship (SAR) insights. nih.gov

Detailed Research Findings

The synthesis of the broader 4-hydroxyquinolin-2-one scaffold often involves the condensation of an aniline (B41778) derivative with a malonic acid derivative, which can be facilitated by microwave irradiation. nih.gov The general synthetic approach for substituted quinolinones is well-established and could likely be adapted for the synthesis of this compound. researchgate.netmdpi.com

Table 1: Physicochemical Properties of Related Quinolinone Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 4-Hydroxy-6-methyl-2(1H)-quinolone | C10H9NO2 | 175.18 | >300 | mdpi.com |

| Ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate | C13H13NO4 | 247.25 | 280-282 | mdpi.com |

This table presents data for structurally related compounds to provide context due to the lack of specific data for this compound.

Table 2: Biological Activity of a Related 6-Methyl-Substituted Quinolinone Derivative

| Compound | Target Cell Line | IC50 (µM) | Reference |

| N-(4-chlorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Caco-2 | 1.15 | mdpi.com |

| N-(4-chlorophenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | HCT-116 | 1.27 | mdpi.com |

This table showcases the anticancer activity of a closely related compound, suggesting a potential area of investigation for this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54675-24-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-hydroxy-1,6-dimethylquinolin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)10(13)6-11(14)12(9)2/h3-6,13H,1-2H3 |

InChI Key |

VZOOIPFSWSMDRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C=C2O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 1,6 Dimethylquinolin 2 1h One and Its Analogues

De Novo Synthesis of the 4-Hydroxyquinolin-2(1H)-one Core

The foundational step in synthesizing the target compound is the construction of the 4-hydroxyquinolin-2(1H)-one scaffold. This is typically achieved through cyclization reactions, often facilitated by modern synthetic techniques.

Cyclization Reactions in Quinolinone Formation

The formation of the quinolinone ring system is a key transformation in the synthesis of these compounds. Various classical and modern cyclization methods have been developed to achieve this. The Conrad-Limpach-Knorr synthesis, for example, involves the reaction of anilines with β-ketoesters. pharmaguideline.com At lower temperatures, this reaction yields a β-amino acrylate, which upon cyclization, forms a 4-quinolone. pharmaguideline.com At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone. pharmaguideline.com

Another significant approach is the Camps cyclization, which utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.com The specific product, either a quinolin-4-one or a quinolin-2-one, is dependent on the substrate's structure and the reaction conditions. mdpi.com The Gould-Jacobs reaction provides a pathway to the 4-hydroxyquinolin-2(1H)-one backbone through thermal cyclization. mdpi.com Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) can also be employed to construct the quinoline (B57606) ring. nih.gov

A notable method involves the condensation of anilines with diethyl malonate, which upon heating, typically in a high-boiling solvent like diphenyl ether, undergoes cyclization to form the 4-hydroxyquinolin-2(1H)-one core. researchgate.net This reaction can be influenced by the substituents on the aniline (B41778) ring.

| Cyclization Reaction | Starting Materials | Key Features |

| Conrad-Limpach-Knorr Synthesis | Anilines, β-ketoesters | Temperature-dependent product formation (4-quinolone vs. 2-quinolone). pharmaguideline.com |

| Camps Cyclization | N-(2-acylaryl)amides | Base-catalyzed intramolecular cyclization. mdpi.com |

| Gould-Jacobs Reaction | Anilines, substituted malonic esters | Thermal cyclization to form the 4-hydroxyquinolin-2(1H)-one backbone. mdpi.com |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | Utilizes electrophiles like ICl for ring closure. nih.gov |

| Condensation with Diethyl Malonate | Anilines, diethyl malonate | High-temperature cyclization to yield 4-hydroxyquinolin-2(1H)-ones. researchgate.net |

Multicomponent and One-Pot Synthetic Approaches

One such approach involves a one-pot, three-component cyclocondensation for the synthesis of related quinoline derivatives. mdpi.com Another efficient one-pot multicomponent reaction has been developed for the synthesis of functionalized 8-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives using ammonium (B1175870) acetate (B1210297) as a catalyst in ethanol (B145695). nih.gov These methods highlight the trend towards more streamlined and environmentally benign synthetic protocols. mdpi.comnih.gov An improved one-pot synthesis of 4-hydroxyquinolin-2(1H)-one from 2-aminoacetophenone (B1585202) has also been described, involving acylation and internal ring cyclization. researchgate.net

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of quinolinone derivatives. technologynetworks.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. rsc.orgrsc.org

The synthesis of 4-hydroxyquinolin-2(1H)-one analogues has been achieved through the microwave-assisted condensation of β-enaminones with diethyl malonate, catalyzed by bismuth(III) chloride. rsc.orgrsc.org This method offers a green chemistry approach due to the use of a non-toxic and inexpensive catalyst. rsc.orgrsc.org Microwave heating has also been successfully applied to the cyclization step in the synthesis of 4-aryl-2(1H)-quinolones, demonstrating its versatility in this area of synthesis. technologynetworks.com

Introduction of Methyl Substituents in 4-Hydroxy-1,6-dimethylquinolin-2(1H)-one

Once the 4-hydroxyquinolin-2(1H)-one core is established, the next step is the introduction of the methyl groups at the N-1 and C-6 positions to yield the target compound.

N-Alkylation Strategies (specifically N-methylation)

The methylation of the nitrogen atom at the 1-position is a crucial step. This is typically achieved through N-alkylation reactions. The tautomerism of 4-hydroxyquinolin-2(1H)-one derivatives allows for alkylation at either the nitrogen or the oxygen atom. researchgate.net To selectively achieve N-methylation, the reaction conditions must be carefully controlled.

A common method for N-methylation involves the use of a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. mdpi.com The choice of base and solvent can influence the regioselectivity of the alkylation. For instance, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide initially leads to S-methylation, with subsequent alkylation resulting in a mixture of O- and N-methylated products. mdpi.com

A specific synthesis of 4-hydroxy-1-methyl-2-quinolone (B592664) involves dissolving N-methylanthranilic acid in a mixture of acetic anhydride (B1165640) and acetic acid, followed by reflux. chemicalbook.com The resulting intermediate is then treated with sodium hydroxide (B78521) in ethanol to yield the N-methylated product. chemicalbook.com

C-Alkylation at the C-6 Position

The introduction of a methyl group at the C-6 position can be accomplished by starting with a correspondingly substituted aniline derivative in the initial cyclization reaction. For example, using 4-methylaniline (p-toluidine) as the starting material in the condensation reaction with a malonic acid derivative will directly lead to a 6-methyl-4-hydroxyquinolin-2(1H)-one core.

Alternatively, direct C-H functionalization of the quinoline ring has been explored, although it is a more complex approach. chemrxiv.org Programmed C-H functionalization strategies have been developed to selectively introduce substituents at various positions on the quinoline scaffold. chemrxiv.org

Derivatization Strategies for this compound

The this compound scaffold serves as a versatile template for a variety of chemical modifications. These derivatizations are crucial for developing a diverse library of compounds with potentially unique properties. Strategies primarily target the C-3 position and other sites within the quinolinone system.

Functionalization at the C-3 Position

The C-3 position of the 4-hydroxyquinolin-2(1H)-one ring is particularly amenable to electrophilic substitution and condensation reactions, making it a focal point for structural elaboration.

A common strategy to introduce functional groups at the C-3 position is through acylation. For instance, 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one can be synthesized, and this acetyl group then serves as a handle for further transformations. researchgate.net One such transformation is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene (B1212753) group of the 3-acetyl derivative with various aldehydes. For example, the reaction of 3-acetyl-4-hydroxy-N-methyl-2(1H)-quinolone with 2,4-dichlorobenzaldehyde (B42875) in the presence of piperidine (B6355638) leads to the formation of a chalcone-like structure. scirp.org This initial product can then undergo subsequent cyclization reactions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield a pyrazole (B372694) ring fused at the C-3 position. scirp.org

Another significant functionalization at the C-3 position involves the introduction of a nitro group. The nitration of 4-hydroxy-1-methyl-quinolin-2(1H)-one can be achieved using nitric acid in acetic acid, leading to the corresponding 3-nitro derivative. researchgate.net This nitro group is a versatile intermediate. It can be reduced to an amino group, which can then be acylated to form a variety of amides, further diversifying the structures available from the quinolinone core. researchgate.net

Furthermore, the C-3 position can be involved in the formation of fused heterocyclic systems. For example, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, catalyzed by an acid, can lead to the formation of pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, depending on the structure of the alcohol used. nih.gov The synthesis of 1H-pyrazolo[3,4-b]pyridines can also be achieved starting from a suitably functionalized quinolinone precursor at the C-3 position. nih.govmdpi.com

| Starting Material | Reagents | Product Type at C-3 | Reference |

| 3-acetyl-4-hydroxy-N-methyl-2(1H)-quinolone | 2,4-dichlorobenzaldehyde, piperidine | Chalcone derivative | scirp.org |

| Chalcone derivative from above | Hydrazine hydrate | Pyrazole derivative | scirp.org |

| 4-hydroxy-1-methyl-quinolin-2(1H)-one | Nitric acid, acetic acid | 3-Nitro derivative | researchgate.net |

| 4-hydroxy-1-methylquinolin-2(1H)-one | Propargylic alcohols, acid catalyst | Fused pyrano or furo ring | nih.gov |

Further Modifications of the Quinolinone System

Beyond the C-3 position, other parts of the this compound system can be modified to generate a wider range of analogues. While direct examples for the 1,6-dimethyl substituted compound are specific, modifications on related quinolinone cores provide insight into potential derivatization pathways.

Moreover, the N-1 position, occupied by a methyl group in the target compound, can be varied in analogues. Syntheses starting from different N-substituted anilines can lead to a variety of N-alkyl or N-aryl quinolinones. These modifications can impact the physical and chemical properties of the resulting compounds.

Mechanistic Understanding of this compound Synthesis and Transformation Pathways

The primary route for the synthesis of 4-hydroxyquinolin-2(1H)-ones is the Conrad-Limpach-Knorr synthesis. wikipedia.orgquimicaorganica.orgsynarchive.comyoutube.com This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the likely starting materials would be N,4-dimethylaniline and a suitable malonic ester derivative.

The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base intermediate. wikipedia.org This is followed by an electrocyclic ring-closing reaction, which is often the rate-determining step and typically requires high temperatures. wikipedia.orgsynarchive.com The subsequent elimination of an alcohol and tautomerization leads to the final 4-hydroxyquinoline (B1666331) product. wikipedia.orgresearchgate.net The reaction conditions, particularly temperature, can influence the regioselectivity, leading to either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). quimicaorganica.orgyoutube.com

The transformation pathways of 4-hydroxyquinolin-2(1H)-ones, particularly at the C-3 position, are governed by the electronic nature of the quinolinone ring. The enol-like character of the 4-hydroxy group activates the C-3 position for electrophilic attack. This is exemplified in nitration and acylation reactions.

In the Knoevenagel condensation, a base abstracts a proton from the active methylene group of a 3-acyl substituent, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde. semanticscholar.org Subsequent dehydration leads to the condensed product.

The formation of fused heterocyclic systems, such as pyrazoles, often proceeds through a condensation-cyclization sequence. For example, the reaction of a 1,3-dicarbonyl system (which can be derived from a 3-acyl-4-hydroxyquinolinone) with hydrazine involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. mdpi.comscispace.comresearchgate.netnih.gov

| Reaction Type | Key Mechanistic Steps | Reference |

| Conrad-Limpach Synthesis | Aniline condensation with β-ketoester, Schiff base formation, thermal cyclization, elimination, tautomerization. | wikipedia.orgsynarchive.com |

| Knoevenagel Condensation | Base-catalyzed deprotonation of an active methylene group, nucleophilic attack on an aldehyde, dehydration. | semanticscholar.org |

| Pyrazole Formation | Condensation of a 1,3-dicarbonyl compound with hydrazine, intramolecular cyclization, dehydration. | mdpi.comresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 1,6 Dimethylquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both one-dimensional and two-dimensional NMR methods have been instrumental in confirming the molecular framework of 4-Hydroxy-1,6-dimethylquinolin-2(1H)-one.

One-Dimensional NMR Spectral Analysis (¹H and ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides critical information about the number and types of hydrogen atoms present in the molecule. The spectrum typically displays distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, as well as the protons of the two methyl groups. The chemical shifts of the aromatic protons are influenced by their position on the ring and the electronic effects of the substituents. The methyl groups at the N1 and C6 positions give rise to characteristic singlet peaks, with their chemical shifts providing clues to their local electronic environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by revealing the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring are indicative of their electronic environment, with the carbons bearing the hydroxyl and carbonyl groups showing characteristic downfield shifts. For instance, the presence of a carbonyl signal around 176.8 ppm is indicative of the 4-oxo-form in related quinolone systems in DMSO solution researchgate.net. The signals for the two methyl carbons are also observed at distinct chemical shifts. Theoretical calculations of ¹³C chemical shifts, often performed using methods like the GIAO HF/6-31++G(d,p) level of theory, can be compared with experimental data to further validate the structural assignment .

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 | Signals for protons on the quinoline ring system. |

| ¹H | N-CH₃ | ~3.7 | Singlet peak for the methyl group attached to the nitrogen atom. |

| ¹H | Ar-CH₃ | ~2.4 | Singlet peak for the methyl group attached to the aromatic ring. |

| ¹³C | C=O | ~160-180 | Carbonyl carbon of the quinolinone ring. |

| ¹³C | Aromatic Carbons | 115 - 145 | Carbons within the aromatic portion of the quinoline ring. |

| ¹³C | N-CH₃ | ~30-40 | Carbon of the N-methyl group. |

| ¹³C | Ar-CH₃ | ~20-25 | Carbon of the aromatic methyl group. |

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment (e.g., COSY, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): COSY experiments are used to identify proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, allowing for the unambiguous assignment of their positions on the quinoline ring. This technique is crucial for differentiating between isomeric structures.

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key vibrational frequencies include:

O-H Stretching: A broad absorption band in the region of 3400-3650 cm⁻¹ is indicative of the hydroxyl group.

C-H Stretching: Absorptions for aromatic C-H bonds are typically observed between 3000 and 3100 cm⁻¹, while those for the methyl C-H bonds appear in the 2850-2960 cm⁻¹ range pressbooks.pub.

C=O Stretching: A strong, sharp absorption band in the range of 1670-1780 cm⁻¹ is characteristic of the carbonyl group in the quinolinone ring pressbooks.pub.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the region of 1450-1600 cm⁻¹ youtube.com.

The precise positions of these bands can provide further insights into the molecular structure and intermolecular interactions, such as hydrogen bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3400 - 3650 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Carbonyl (C=O) | Stretching | 1670 - 1780 (strong, sharp) |

| Aromatic C=C | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions are detected. The fragmentation of isoquinoline alkaloids, a related class of compounds, often involves characteristic losses of small molecules or radicals, which can help in identifying the core structure and the nature of the substituents nih.gov. Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the this compound molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular structure.

The crystal structure would also reveal important information about the intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking interactions. For example, in the crystal structure of the related compound 4-hydroxy-1-methylquinolin-2(1H)-one, molecules are connected by strong O-H···O hydrogen bonds, forming a one-dimensional linear polymer bohrium.com. Such interactions play a crucial role in determining the crystal packing and the physical properties of the compound. The determination of the crystal structure is particularly important for understanding the intermolecular hydrogen bond pattern and the strength of π-π interactions between the quinolone moieties bohrium.com.

Tautomeric Equilibrium Analysis of this compound and Related Systems

4-Hydroxyquinolin-2(1H)-one and its derivatives can exist in different tautomeric forms, most commonly the 4-hydroxy-2-quinolone and the 4-oxo-1,2-dihydroquinoline forms. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the quinoline ring.

NMR spectroscopy is a key technique for studying tautomeric equilibria in solution. The chemical shifts of certain protons and carbons are sensitive to the tautomeric form. For instance, the ¹³C chemical shift of the C4 carbon can be used as a criterion to assign the dominant tautomeric form in solution nuph.edu.ua. In many cases, the 4-oxo form is found to be the predominant tautomer in polar solvents like DMSO researchgate.net. Quantum-chemical calculations can also be employed to predict the relative stabilities of the different tautomers in various environments nuph.edu.ua. The study of tautomerism is essential as the different tautomers may exhibit distinct chemical reactivity and biological activity.

Computational and Theoretical Investigations of 4 Hydroxy 1,6 Dimethylquinolin 2 1h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules.

In the study of quinolinone derivatives, DFT is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. nih.gov For instance, calculations on related 4-hydroxy-quinolinone structures help establish the preferred tautomeric form—whether the molecule exists predominantly in the enol (4-hydroxy) or keto (quinoline-2,4-dione) form. researchgate.net Studies on similar heterocyclic systems are often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), which provide reliable results for geometry and electronic properties. nih.gov These calculations are crucial for understanding the planarity of the quinolinone ring system and the orientation of its substituent groups, which can significantly influence intermolecular interactions and biological activity. mdpi.com

Global reactivity descriptors are chemical concepts derived from DFT calculations that help quantify the reactivity and stability of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

Chemical Hardness (η): This descriptor measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. Hardness is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. "Soft" molecules have a small energy gap and are more reactive. researchgate.net

While specific data for 4-Hydroxy-1,6-dimethylquinolin-2(1H)-one is not available, studies on analogous quinolinone derivatives provide insight into the typical values of these parameters. For example, DFT calculations on a series of 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives yielded the following representative data.

Table 1: Example Global Reactivity Descriptors for a Quinolinone Derivative (Compound 9 from Badran et al.) researchgate.net This data is for a structurally related compound and is presented for illustrative purposes.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.852 |

| LUMO Energy | ELUMO | -2.857 |

| Energy Gap | ΔE | 3.995 |

| Hardness | η | 1.998 |

| Softness | S | 0.250 |

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. The shapes and energies of these orbitals are key to understanding chemical reactions. The HOMO represents the region from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). nih.gov

For quinolinone derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring and the electron-rich hydroxy and carbonyl groups. The LUMO is generally located over the pyridinone ring, indicating its electron-accepting character. Analyzing the distribution of these orbitals helps predict how the molecule will interact with other reagents and biological targets. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are prone to attack by electrophiles. These areas usually correspond to the locations of electronegative atoms like oxygen. researchgate.netdeeporigin.com Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl (C=O) and hydroxyl (O-H) groups, identifying them as primary sites for hydrogen bonding and electrophilic interactions. mdpi.com

Molecular Modeling and Docking Studies of this compound Interactions

Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor), such as a protein or enzyme. mdpi.com These methods help in understanding the structural basis of biological activity and in designing more potent and selective drug candidates. nih.gov

Molecular docking simulations place a ligand into the binding site of a receptor and evaluate the stability of the resulting complex using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, as its derivatives are known to bind to a wide range of biological targets. mdpi.com

Docking studies on compounds structurally similar to this compound have been performed against various receptors, including DNA gyrase B and topoisomerase IIβ, which are important targets for antibacterial and anticancer agents, respectively. researchgate.netnih.gov These studies predict the specific binding pose of the molecule and identify key interactions, such as:

Hydrogen Bonds: The hydroxyl and carbonyl groups of the 4-hydroxy-2-quinolinone core are potent hydrogen bond donors and acceptors, often forming critical interactions with amino acid residues in the receptor's active site. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinolinone system can engage in hydrophobic and π-π stacking interactions with nonpolar residues. nih.gov

Electrostatic Interactions: Charged or highly polar groups on the molecule can form favorable electrostatic interactions with the receptor. nih.gov

The following table illustrates typical results from a docking study of a 4-hydroxy-2-quinolone derivative against the ATPase domain of S. aureus GyrB, demonstrating how binding affinity and key interactions are reported.

Table 2: Example Molecular Docking Results for a 4-hydroxy-2-quinolone Derivative (Compound f4 from Xue et al.) nih.gov This data is for a structurally related compound against a specific bacterial target and is presented for illustrative purposes.

| Receptor Target | Ligand | Predicted Binding Affinity (IC50, µM) | Key Interacting Residues |

| S. aureus GyrB | Compound f4 | 0.23 | Arg84, Arg144, Pro87, Thr173 |

These predictions provide a rational basis for the observed biological activity and guide the structural modification of the lead compound to enhance its binding affinity and efficacy.

Conformational Analysis within Binding Pockets

Molecular docking simulations are crucial for understanding how quinolinone derivatives orient themselves within the active sites of biological targets. Studies on related compounds, particularly derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one, have been conducted to explore their binding interactions, often in the context of anticancer research.

Research Findings:

In one such study, various novel 3-heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-one compounds were docked into the ATP-binding site of the human topoisomerase IIβ protein (PDB ID: 4G0U). rsc.orgresearchgate.net This enzyme is a validated target for anticancer drugs. The analysis aimed to elucidate the binding modes and energies, correlating them with potential biological activity. rsc.orgresearchgate.net

The docking results for these analogous compounds revealed key interactions that stabilize the ligand-protein complex. For instance, a pyrido[1,2-a]benzimidazole derivative of the quinolinone core was shown to form multiple hydrogen bonds with amino acid residues such as Asp479, Ser480, and Asn483 within the binding pocket. Additionally, hydrophobic interactions with residues like Ile451 and Pro450 contributed to the binding affinity. The binding energy for this specific analogue was calculated to be -8.19 kcal/mol, indicating a strong and favorable interaction.

These findings suggest that the 4-hydroxy-quinolin-2(1H)-one scaffold serves as an effective anchor, with the hydroxyl and carbonyl groups frequently participating in hydrogen bonding. The conformation adopted by the molecule is crucial for optimizing these interactions. The addition of a methyl group at the C-6 position, as in this compound, would likely influence these interactions by introducing steric effects or engaging in additional hydrophobic contacts, potentially altering the binding affinity and orientation within the pocket.

| Compound Analogue | Interacting Residue | Interaction Type | Binding Energy (kcal/mol) |

|---|---|---|---|

| Pyrido[1,2-a]benzimidazole derivative | Asp479 | Hydrogen Bond | -8.19 |

| Ser480 | Hydrogen Bond | ||

| Asn483 | Hydrogen Bond | ||

| Ile451 | Hydrophobic | ||

| Pro450 | Hydrophobic |

Theoretical Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a powerful tool for predicting the spectroscopic properties of molecules, providing valuable data that complements experimental findings. nih.gov For derivatives of 4-hydroxy-1-methylquinolin-2(1H)-one, DFT calculations have been successfully employed to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net

Research Findings:

Studies have utilized the B3LYP/6-311++G(d,p) level of theory to optimize the molecular geometries and compute the spectroscopic parameters of these quinolinone systems. nih.gov The calculated vibrational frequencies (IR) and chemical shifts (NMR) have shown a strong correlation with experimental data, validating the accuracy of the computational methods. rsc.orgresearchgate.net

For the ¹H NMR spectra, theoretical calculations can predict the chemical shifts of the protons in the molecule. For example, in a 4-hydroxy-1-methylquinolin-2(1H)-one derivative containing a pyrazole (B372694) moiety, the N-CH₃ protons were experimentally observed at δ 3.64 ppm, while the aromatic protons appeared between δ 7.42 and δ 8.13 ppm. nih.gov DFT calculations produced values in close agreement with these experimental results.

Similarly, theoretical IR spectra have been compared with experimental ones. Key vibrational modes for the quinolinone scaffold, such as the C=O stretching of the lactam ring, the O-H stretch of the hydroxyl group, and C=C stretching of the aromatic system, can be accurately predicted. This comparison helps in the definitive assignment of spectral bands. rsc.orgresearchgate.netnih.gov These computational approaches provide a reliable method for characterizing the structure of new derivatives like this compound.

| Proton Assignment | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| N-CH₃ | 3.64 | Calculated values show good correlation |

| H-5 | 8.13 | Calculated values show good correlation |

| H-7 | 7.85 | Calculated values show good correlation |

| H-8 | 7.67 | Calculated values show good correlation |

| H-6 | 7.42 | Calculated values show good correlation |

Structure Activity Relationship Sar Studies for 4 Hydroxy 1,6 Dimethylquinolin 2 1h One Derivatives

Rational Design Principles for Investigating Structural Modifications

The modification of the 4-hydroxy-1,6-dimethylquinolin-2(1H)-one scaffold is often guided by established pharmacophores and the structures of known bioactive molecules. A key principle is the strategic selection of the core quinolinone structure, which is recognized as a "privileged scaffold" due to its recurrence in a wide array of biologically active compounds. mdpi.comresearchgate.netnih.gov

One prominent rational design approach involves leveraging the structure of existing therapeutic agents. For instance, in the development of novel cardiotonic agents, the design of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives was based on the structure of cilostamide (B1669031), a known selective phosphodiesterase 3 (PDE3) inhibitor. nih.gov This strategy aimed to emulate the key interactions of cilostamide with its target to produce new compounds with similar or improved therapeutic effects. nih.gov

Another rational design principle is the incorporation of functionalities known to confer specific biological activities. For the development of new anti-HIV and antibacterial agents, the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold was chosen for its established inhibitory activities. brieflands.com This core was then combined with a carbohydrazide-type framework, a moiety that had previously shown promise in other anti-HIV agents. brieflands.com This hybridization of known active fragments is a common strategy to create novel molecules with enhanced potency or dual activity.

Correlation Between Specific Structural Features and Observed Effects (General Principles)

The biological activity of this compound derivatives is intricately linked to their structural features. Specific substitutions on the quinolinone core can dramatically influence their antimicrobial, antioxidant, and herbicidal properties.

In the realm of antimicrobial activity, the nature of the substituent at the C-3 position and on the benzo-fused ring plays a critical role. nih.gov A key finding is the significant impact of a long alkyl side chain at the C-3 position on both antifungal and antibacterial activities. nih.govresearchgate.net The length of this alkyl chain is directly correlated with the compound's bioactivity. nih.gov Furthermore, the type of substituent on the C-6 and C-7 positions can drastically alter the antimicrobial potency. nih.gov For example, brominated analogs bearing a nonyl side chain at C-3 have demonstrated exceptional antifungal activity, even surpassing that of the positive control, amphotericin B. nih.govresearchgate.net

The antioxidant properties of these derivatives are also highly dependent on their substitution patterns. The presence of an electron-donating butyl group in conjunction with the inherent hydroxyl group on the quinolinone structure can stabilize radicals formed during oxidation reactions. scirp.org Similarly, the incorporation of an imide group has been shown to inhibit the deterioration of materials susceptible to oxidation. scirp.org Extensive conjugation throughout the 4-hydroxy quinolinone derivative also contributes to its antioxidant efficiency. scirp.org

With regard to herbicidal activity, a correlation with lipophilicity has been observed, although this relationship is not always linear. nih.gov The position of substituents can influence the compound's hydrophobicity, which in turn affects its ability to inhibit photosynthetic processes. For instance, a 7-hydroxy derivative was found to be more hydrophobic than its 5-hydroxy counterpart. nih.gov

The following table summarizes the correlation between structural features and observed biological effects for 4-hydroxyquinolin-2-one derivatives:

| Structural Modification | Position(s) | Observed Biological Effect | Key Findings |

|---|---|---|---|

| Long alkyl side chain | C-3 | Antimicrobial (Antifungal & Antibacterial) | The length of the alkyl chain has a dramatic impact on bioactivity. nih.gov |

| Bromine substitution | Benzo-ring | Antifungal | Brominated analogs with a nonyl side chain at C-3 exhibit exceptional activity. nih.govresearchgate.net |

| Butyl group and hydroxyl group | - | Antioxidant | Stabilizes radicals resulting from oxidation reactions. scirp.org |

| Imide group | - | Antioxidant | Inhibits the deterioration of materials prone to oxidation. scirp.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com While specific QSAR models for this compound are not extensively detailed in the available literature, the principles and methodologies have been applied to the broader class of quinolinone and quinazolinone derivatives, offering valuable insights into the potential application of these techniques. nih.govnih.govrsc.org

QSAR studies on 4-quinolone derivatives as ligands for the GABA(A) receptor have demonstrated the utility of this approach. nih.gov These models have successfully correlated various molecular shape parameters, such as ovality and the Szeged index, as well as the energy of the molecule, with binding affinity. nih.gov The robustness of these models is often confirmed through cross-validation techniques like the leave-one-out method. nih.gov

For quinazolinone derivatives, 3D-QSAR models have been constructed to guide the future design of antitumor agents. rsc.org One such approach is Comparative Molecular Field Analysis (CoMFA), which generates a 3D grid around the aligned molecules and calculates steric and electrostatic fields. rsc.org These fields are then correlated with the biological activity to identify regions where modifications to the molecule are likely to enhance its potency. Such models have proven to be predictive and instrumental in the rational design of new derivatives. rsc.org

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices) and 3D descriptors (e.g., steric and electronic fields).

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques to ensure its reliability.

These computational approaches serve as a powerful tool in drug discovery, enabling the prediction of the biological activity of novel compounds before their synthesis, thereby saving time and resources. jocpr.com

Advanced Research Directions and Future Perspectives for 4 Hydroxy 1,6 Dimethylquinolin 2 1h One

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-hydroxyquinolin-2-one derivatives has evolved from classical thermal condensations to more efficient and environmentally benign methods. nih.gov Future research is increasingly focused on methodologies that offer higher yields, shorter reaction times, and adherence to the principles of green chemistry.

One promising approach is the use of microwave-assisted synthesis. This technique has been successfully employed for the preparation of various ring-substituted 4-hydroxy-1H-quinolin-2-ones, often starting from aniline (B41778) derivatives and malonic acid or its esters. nih.gov Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and improve yields. nih.gov

Furthermore, the development of novel catalytic systems is a key area of investigation. For instance, the use of non-toxic, low-cost Lewis acid catalysts like bismuth chloride (BiCl₃) has been shown to be effective for synthesizing 4-hydroxy-2-quinolone analogues from β-enaminones. researchgate.net Such methods align with the demand for greener chemical processes. researchgate.net

Advanced synthetic strategies also involve complex multi-step reactions to build intricate molecular architectures. Ring-opening and recyclization reactions of precursor molecules like 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with various carbon nucleophiles have been used to generate novel pyridine (B92270) and pyrimidine-fused quinolinone systems. rsc.orgnih.gov These approaches provide access to a wide range of derivatives that would be difficult to obtain through traditional methods.

| Synthetic Method | Key Features | Starting Materials (Example) | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Aniline derivatives, malonic acid esters. | nih.gov |

| Lewis Acid Catalysis | Use of green, non-toxic, and inexpensive catalysts (e.g., BiCl₃). | β-enaminones. | researchgate.net |

| Ring-Opening/Recyclization | Construction of complex heterocyclic systems fused to the quinolinone core. | Pyrano[3,2-c]quinoline-2,5(6H)-diones, carbon nucleophiles. | rsc.orgnih.gov |

| Classical Thermal Condensation | Traditional method involving high temperatures. | N-methylaniline, diethyl phenylmalonate. | nih.gov |

Development and Application of Advanced Spectroscopic and Analytical Techniques

The structural elucidation of 4-Hydroxy-1,6-dimethylquinolin-2(1H)-one and its derivatives relies on a suite of advanced spectroscopic and analytical methods. Standard techniques provide foundational data for new compounds.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure, with chemical shifts (δ) confirming the arrangement of protons and carbons in the quinolinone scaffold. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify key functional groups, such as the C=O of the quinolinone ring and the O-H of the hydroxyl group. nih.gov

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the fragmentation patterns of the synthesized compounds. nih.gov

Beyond these standard methods, X-ray crystallography offers unambiguous determination of the three-dimensional molecular structure in the solid state. For example, the crystal structure of the related 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one revealed that molecules are linked by intermolecular O—H···O hydrogen bonds, forming linear chains. nih.gov

A significant advancement lies in the integration of experimental spectroscopy with computational simulations. Theoretical IR and NMR spectra can be computed using quantum chemical methods and compared with experimental data. nih.gov A strong agreement between the simulated and experimental spectra provides powerful validation of the proposed chemical structure. rsc.orgnih.gov

Integration of Multi-Scale Computational Approaches for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying quinolinone systems. rsc.org These theoretical approaches provide deep insights into molecular properties that are often difficult to probe experimentally.

Using basis sets such as B3LYP/6-311++G(d,p), researchers can calculate a variety of molecular parameters:

Optimized Geometrical Configurations: DFT is used to determine the most stable three-dimensional structure of the molecule. rsc.orgnih.gov

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. rsc.orgnih.gov

Molecular Electrostatic Potential (MEP): MEP surfaces are calculated to identify the electron-rich and electron-deficient regions of a molecule. This allows for the prediction of reactive sites for electrophilic and nucleophilic attacks. rsc.org

Global Reactivity Descriptors: Parameters such as hardness (η) and softness (S) can be computed to provide a quantitative measure of the molecule's stability and reactivity. rsc.orgnih.gov

These computational studies not only complement experimental findings, such as spectroscopic data, but also guide the design of new derivatives with desired electronic or reactive properties. rsc.orgnih.gov

| Computational Method | Parameter Calculated | Insight Provided | Reference |

| Density Functional Theory (DFT) | Optimized Geometry | Predicts the most stable 3D molecular structure. | rsc.orgnih.gov |

| Frontier Molecular Orbitals (FMO) | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. | rsc.orgnih.gov |

| Molecular Electrostatic Potential (MEP) | MEP Surface Map | Identifies sites for electrophilic and nucleophilic attack. | rsc.org |

| Global Reactivity Descriptors | Hardness (η), Softness (S) | Quantifies molecular stability and reactivity. | rsc.orgnih.gov |

Deeper Mechanistic Elucidation of Chemical Reactivity and Selectivity

The chemical reactivity of the 4-hydroxyquinolin-2-one scaffold is rich and complex, offering multiple sites for chemical modification. The third position (C3) is particularly activated due to the combined electron-donating effect of the C4-hydroxyl group and the electron-withdrawing effect of the C2-carbonyl group. arabjchem.org This electronic arrangement makes the C3 position a nucleophilic center that is highly susceptible to electrophilic substitution. arabjchem.org

Key reactions demonstrating this reactivity include:

Nitration: The introduction of a nitro group at the C3 position can be achieved using reagents like nitric acid. researchgate.net

Vilsmeier-Haack Formylation: This reaction can be used to introduce a formyl group, as demonstrated in the transformation of related 3-acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one. figshare.com

Alkylation and Acylation: The C4-hydroxyl group can undergo O-alkylation and O-acylation reactions with reagents such as allylic bromide or acid chlorides. arabjchem.org

Diazotization: The C3 position can react with azide (B81097) reagents to form diazo compounds. arabjchem.org

Understanding the mechanisms of these reactions allows for precise control over the synthesis of new derivatives. For example, the reduction of a C3-nitro group provides a C3-amino group, which serves as a versatile handle for further functionalization, such as the synthesis of carboxamides. researchgate.net Deeper mechanistic studies, often aided by computational modeling, are crucial for predicting reaction outcomes and improving selectivity.

Development of New Scaffold Derivatization Strategies for Diversified Research Applications

The this compound core is an ideal scaffold for derivatization to create libraries of compounds for various research applications, including materials science and medicinal chemistry. researchgate.net The development of new strategies to modify this scaffold is a major focus of ongoing research.

One primary strategy involves functionalization at the highly reactive C3 position. This has been exploited to synthesize a wide range of derivatives, including:

3-Carboxamides: Coupling the C3 position with various amines leads to the formation of quinolinone-3-carboxamide derivatives. mdpi.com

3-Heteroaryl Derivatives: Ring-opening and recyclization reactions can be used to attach complex heterocyclic systems like pyridines, pyrazoles, and pyrimidines at the C3 position. rsc.orgnih.gov

Another key strategy is the modification of the benzene (B151609) ring. For example, nitration followed by reduction can introduce an amino group at various positions, which can then be used as an attachment point for other functional groups via acylation or diazotization coupling. nih.govresearchgate.net

These derivatization strategies, combined with concepts like bioisosteric replacement and scaffold hopping, allow chemists to rationally design and synthesize novel molecules with tailored properties. nih.gov The resulting diversified library of compounds based on the this compound scaffold is essential for exploring new structure-activity relationships and discovering molecules with unique functions. nih.govmdpi.com

Q & A

What synthetic methodologies are reported for the preparation of 4-Hydroxy-1,6-dimethylquinolin-2(1H)-one and its derivatives?

Level: Basic

Answer:

The compound is synthesized via multicomponent reactions using 4-hydroxy-1,6-dimethylpyridin-2(1H)-one or its quinoline analogs as starting materials. A common approach involves refluxing the precursor with aldehydes and malononitrile in ethanol, catalyzed by triethylamine, to form pyrano[3,2-c]quinolone derivatives . Modifications include oxidation of methyl groups to aldehydes using selenium dioxide, followed by reduction with sodium borohydride to introduce hydroxymethyl substituents . Key steps are monitored via TLC and characterized by H/C NMR and HRMS, with yields typically exceeding 80% .

How are spectroscopic techniques utilized to characterize this compound derivatives?

Level: Basic

Answer:

- NMR Spectroscopy : H NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.3–3.8 ppm) and hydrogen bonding via broad -OH signals (δ ~17 ppm in DMSO-d6) . C NMR confirms carbonyl (δ ~160–165 ppm) and nitrile (δ ~110–120 ppm) functionalities .

- Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., CHBrNO with [M+Na] at m/z 437.0589) .

- IR Spectroscopy : Detects hydrogen-bonded C=O (~1646 cm), C≡N (~2220 cm), and aromatic C-H stretching (~3032 cm) .

What strategies are recommended for optimizing reaction conditions when synthesizing pyrano[3,2-c]quinolone derivatives?

Level: Advanced

Answer:

- Solvent Selection : Ethanol (96% aqueous) ensures solubility and facilitates precipitation of products post-reflux .

- Catalyst Efficiency : Triethylamine (0.05 mL per 0.8 mmol substrate) enhances nucleophilic attack in multicomponent reactions .

- Temperature Control : Reflux at ~78°C for 50 minutes balances reaction rate and side-product minimization .

- Purification : Recrystallization from DMF or ethanol removes unreacted aldehydes, achieving >98% purity . Contradictory yields (e.g., 64–88%) highlight the need for substituent-specific optimization .

How can researchers resolve discrepancies in antiproliferative activity data across structurally similar derivatives?

Level: Advanced

Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. methoxy groups) on IC values. For instance, brominated derivatives (e.g., compound 8 ) show enhanced activity due to halogen-mediated DNA intercalation .

- Biological Assay Validation : Use standardized protocols (e.g., MTT assay) across cell lines (e.g., HeLa, MCF-7) to minimize variability .

- Computational Modeling : Docking studies can predict binding affinities to targets like topoisomerase II, reconciling in vitro/in vivo discrepancies .

What methodological approaches are employed in evaluating the antimicrobial efficacy of novel derivatives?

Level: Intermediate

Answer:

- Agar Diffusion/Kirby-Bauer Test : Zones of inhibition are measured against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Minimum Inhibitory Concentration (MIC) : Serial dilution (2–128 µg/mL) identifies active compounds (e.g., MIC = 16 µg/mL for compound 23 ) .

- Mechanistic Studies : Time-kill assays and SEM imaging reveal membrane disruption or biofilm inhibition .

What are the key considerations in designing derivatives for enhanced biological activity?

Level: Advanced

Answer:

- Substituent Polarity : Hydroxyl or methoxy groups improve solubility and target binding (e.g., compound 12 with a cyanamide group shows dual antimicrobial/antiproliferative action) .

- Steric Effects : Bulky substituents (e.g., cyclohexyl) may hinder enzyme binding, necessitating molecular dynamics simulations .

- Metabolic Stability : Chloromethyl derivatives (e.g., compound 6b ) resist hepatic CYP450 degradation, enhancing in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.